(-)-Pinoresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
(-)-Pinoresinol 4-O-glucoside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Pinoresinol 4-O-glucoside is a lignan glycoside that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and antihyperglycemic effects. This technical guide provides a comprehensive overview of the natural sources of (-)-Pinoresinol 4-O-glucoside, detailed protocols for its isolation and purification, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of (-)-Pinoresinol 4-O-glucoside
(-)-Pinoresinol 4-O-glucoside has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time. A summary of notable natural sources and the reported yield of (-)-Pinoresinol 4-O-glucoside is presented in Table 1.
| Plant Species | Family | Plant Part | Yield of (-)-Pinoresinol 4-O-glucoside | Reference(s) |
| Prunus domestica L. | Rosaceae | Dried Fruits (Prunes) | 700 mg from 28 kg of dried prunes (approximately 0.0025%) | [1] |
| Pandanus tonkinensis | Pandanaceae | Fruits | 0.0250-0.0435 mg/g of dried fruit | |
| Lonicera japonica Thunb. | Caprifoliaceae | Caulis (Stem) | Not explicitly quantified, but identified as a constituent. | [2] |
| Valeriana officinalis L. | Valerianaceae | Roots | Identified as a constituent, but quantitative data is not readily available. | [3] |
| Polygonatum sibiricum Red. | Asparagaceae | Rhizomes | Identified as a source, but quantitative data is not readily available. |
Isolation and Purification Protocols
The isolation of (-)-Pinoresinol 4-O-glucoside from its natural sources typically involves solvent extraction followed by a series of chromatographic techniques. Below are detailed experimental protocols for its isolation from Prunus domestica and a general workflow applicable to other plant sources.
Experimental Protocol 1: Isolation from Prunus domestica (Dried Prunes)[1]
1. Extraction:
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Macerate 28 kg of dried prunes in distilled methanol (3 x 28 L) at 25°C until exhaustion.
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Evaporate the solvent at 40°C using a rotary vacuum evaporator to yield a concentrated extract.
2. Fractionation:
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Subject the concentrated methanol extract to fractionation to obtain a methanol-soluble fraction.
3. Column Chromatography (Polyamide):
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Pack a column with polyamide 6S.
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Apply the methanol fraction to the column.
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Elute with a gradient of water and methanol, gradually increasing the methanol concentration.
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Collect the fractions and monitor by thin-layer chromatography (TLC).
4. Column Chromatography (Silica Gel):
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Pool the fractions containing (-)-Pinoresinol 4-O-glucoside and concentrate.
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Apply the concentrated fraction to a normal-phase silica gel column.
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Elute with a solvent system of dichloromethane:methanol (e.g., 90:10 v/v).
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Collect the purified fractions containing (-)-Pinoresinol 4-O-glucoside.
5. Purity and Characterization:
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Assess the purity of the isolated compound using High-Performance Liquid Chromatography (HPLC).
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Confirm the structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). From 28 kg of dried prunes, this method yielded 700 mg of pinoresinol-4-O-β-D-glucopyranoside with 97% purity[1].
Experimental Protocol 2: General Isolation Workflow
This protocol outlines a general procedure that can be adapted for the isolation of (-)-Pinoresinol 4-O-glucoside from various plant materials.
1. Sample Preparation:
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Air-dry the plant material (e.g., stems, roots, or fruits) and grind it into a fine powder.
2. Extraction:
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Extract the powdered plant material with a suitable solvent, such as methanol or ethanol, using maceration, Soxhlet extraction, or ultrasonic-assisted extraction.
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Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
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Suspend the crude extract in water and partition it successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. (-)-Pinoresinol 4-O-glucoside is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).
4. Column Chromatography:
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Subject the target fraction to column chromatography using a stationary phase such as silica gel, Sephadex LH-20, or polyamide.
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Elute with an appropriate solvent system, often a gradient of two or more solvents, to separate the compounds.
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Monitor the collected fractions by TLC.
5. Preparative HPLC:
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For final purification, subject the fractions containing the compound of interest to preparative HPLC using a suitable column (e.g., C18) and mobile phase.
6. Crystallization:
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If possible, crystallize the purified compound from a suitable solvent to obtain a highly pure crystalline solid.
7. Structural Elucidation:
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Confirm the identity and structure of the isolated (-)-Pinoresinol 4-O-glucoside using spectroscopic techniques (NMR, MS, IR, UV).
Biological Activity and Signaling Pathways
(-)-Pinoresinol 4-O-glucoside and its aglycone, pinoresinol, have been reported to exhibit a range of biological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Pinoresinol has been shown to exert its anti-inflammatory effects by inhibiting this pathway[4]. It is suggested that pinoresinol can suppress the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of the active NF-κB dimer (p65/p50), thereby inhibiting the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and COX-2[4][5].
Antioxidant Activity via Nrf2/HO-1 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or activators can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1)[6]. Pinoresinol and its derivatives have been shown to activate this pathway, contributing to their antioxidant effects[6].
References
- 1. Pinoresinol-4-O-β-D-glucopyranoside: a lignan from prunes (Prunus domestica) attenuates oxidative stress, hyperglycaemia and hepatic toxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pinoresinol-4,4'-di-O-beta-D-glucoside from Valeriana officinalis root stimulates calcium mobilization and chemotactic migration of mouse embryo fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ketopinoresinol, a novel naturally occurring ARE activator, induces the Nrf2/HO-1 axis and protects against oxidative stress-induced cell injury via activation of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
